Mosapride citrate dihydrate

Cardiac Safety Pharmacology Electrophysiology hERG Channel

Select this specific gastroprokinetic agent for its clean 5-HT₄ receptor pharmacology. Unlike cisapride, it exhibits minimal hERG channel blockade and D₂ receptor antagonism, ensuring a reliable, non-cardiotoxic tool compound for GI motility research, CYP3A4 interaction studies, and HPLC method development.

Molecular Formula C27H37ClFN3O12
Molecular Weight 650.0 g/mol
CAS No. 156925-25-6
Cat. No. B130783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosapride citrate dihydrate
CAS156925-25-6
Molecular FormulaC27H37ClFN3O12
Molecular Weight650.0 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O
InChIInChI=1S/C21H25ClFN3O3.C6H8O7.2H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2
InChIKeyKVKIQHMTGSGTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mosapride Citrate Dihydrate (CAS 156925-25-6) – A Selective Gastroprokinetic 5-HT₄ Agonist for GI Research & Formulation


Mosapride citrate dihydrate (CAS 156925-25-6), also referenced as 636582-62-2, is a gastroprokinetic agent of the benzamide class [1]. It is a selective agonist of the serotonin 5-HT₄ receptor, primarily facilitating acetylcholine release from enteric neurons to stimulate upper gastrointestinal (GI) motility [2]. Chemically, it is the dihydrate citrate salt form of the active moiety mosapride, characterized by a molecular formula of C₂₁H₂₅ClFN₃O₃·C₆H₈O₇·2H₂O and a molecular weight of 650.05 g/mol [3]. Unlike earlier prokinetics, it demonstrates a distinct pharmacological profile with minimal interaction at dopamine D₂ or potassium channels, providing a unique basis for its safety and efficacy profile [2].

Why Substituting Mosapride Citrate Dihydrate with Cisapride, Metoclopramide, or Other 5-HT₄ Agonists Fails in Critical Research Applications


Generic substitution among gastroprokinetic agents is not scientifically viable due to fundamental differences in molecular structure, receptor selectivity, and cardiac safety profiles. While several compounds may act as 5-HT₄ agonists or stimulate GI motility, they diverge significantly in key parameters: off-target receptor binding (e.g., D₂ dopamine antagonism, 5-HT₃ antagonism, hERG K⁺ channel blockade) and their resulting in vivo effects [1]. For instance, mosapride citrate dihydrate's unique combination of 5-HT₄ agonism with a lack of significant D₂ affinity and minimal hERG channel blockade directly translates to a distinct GI motility pattern and a markedly reduced risk of QT interval prolongation compared to structurally related agents like cisapride [2][3]. Therefore, procurement decisions must be guided by the specific quantitative evidence outlined below, as interchanging compounds can lead to significantly different experimental or clinical outcomes.

Product-Specific Quantitative Differentiation Guide for Mosapride Citrate Dihydrate vs. Cisapride, Metoclopramide, and Other 5-HT₄ Agonists


Cardiac Safety Profile: Quantified Lack of QT Prolongation vs. Cisapride

A critical differentiator for mosapride citrate dihydrate is its superior cardiac safety profile, specifically its lack of significant QT interval prolongation, which is a major liability of the structurally related prokinetic cisapride. In conscious cats, repeated oral administration of cisapride (30 mg/kg twice daily for 7 days) prolonged the QT interval by 11-35% and QTc by 11-32% [1]. In stark contrast, mosapride at an even higher dose (60 mg/kg twice daily for 7 days) produced no effect on the QT or QTc interval in the same model [1]. This absence of proarrhythmic potential is further supported by in vitro studies showing mosapride is unlikely to prolong action potential duration (APD) in isolated guinea pig ventricular muscles, whereas cisapride does [2].

Cardiac Safety Pharmacology Electrophysiology hERG Channel

Receptor Selectivity Profile: Quantified Affinity and Selectivity vs. Off-Target Receptors

Mosapride citrate dihydrate's pharmacological differentiation is grounded in its quantified receptor binding profile. It exhibits a high affinity for the 5-HT₄ receptor with a Ki of 69.9 nM [1]. Crucially, it is highly selective over other serotonin receptor subtypes (5-HT₁, 5-HT₂) and, importantly, over the dopamine D₂ receptor, where it shows no significant binding [1]. In contrast, other prokinetics like metoclopramide are potent D₂ receptor antagonists, a mechanism linked to CNS side effects such as extrapyramidal symptoms. Furthermore, mosapride acts as a partial antagonist at the 5-HT₃ receptor, but with a much lower affinity (Ki = 1,189 nM), indicating that its primary therapeutic action is mediated through 5-HT₄ agonism [1].

Receptor Pharmacology Binding Affinity Selectivity Profiling

GI Regional Selectivity: Upper GI Tract Stimulation vs. Cisapride, Zacopride, and BIMU 8

Mosapride demonstrates a unique functional selectivity for the upper gastrointestinal (GI) tract, a characteristic not shared by all 5-HT₄ agonists. In conscious dogs, intravenous mosapride (0.3-3 mg/kg) selectively stimulated antral (stomach) motility without affecting colonic motility [1]. In contrast, the same study showed that other 5-HT₄ agonists, including cisapride, zacopride, and BIMU 8 (0.1-1 mg/kg i.v.), stimulated both antral and colonic motility [1]. This in vivo selectivity is corroborated by in vitro functional assays, where mosapride was found to have a lower affinity for the colon (EC₅₀ = 3029 nM) compared to the stomach/esophagus (EC₅₀ = 73-208 nM), while cisapride and others showed similar potencies across all GI regions [1].

Gastrointestinal Motility Regional Pharmacology In Vivo Model

Efficacy in Delayed Gastric Emptying: Clinical Equivalence to Cisapride in Functional Dyspepsia

Clinical studies confirm that mosapride citrate dihydrate is as effective as cisapride in treating functional dyspepsia (FD) and improving delayed gastric emptying, but without the latter's cardiac safety concerns. In a randomized trial of 60 FD patients, mosapride (5 mg TID) and cisapride (5 mg TID) both significantly improved symptoms over 4 weeks [1]. For the sub-population with delayed gastric emptying, mosapride achieved an 88.24% improvement rate in gastric emptying, compared to 83.33% for cisapride (no statistically significant difference, P>0.05) [1]. Critically, no patients in the mosapride group exhibited QTc interval prolongation, a common adverse effect associated with cisapride use [1].

Clinical Pharmacology Gastric Emptying Functional Dyspepsia

Pharmacokinetic Profile: Key Parameters for Clinical and Preclinical Dosing

Understanding the pharmacokinetic (PK) behavior of mosapride citrate dihydrate is essential for designing in vivo studies and interpreting results. In healthy human adults, a single 5 mg oral dose yields a peak plasma concentration (Cmax) of 30.7±2.7 ng/mL, achieved at a Tmax of 0.8±0.1 hours . The drug has a short terminal half-life (T½) of 2.0±0.2 hours and exhibits high plasma protein binding of 99.0% . Metabolism is primarily hepatic, mainly via CYP3A4, with the principal metabolite being des-4-fluorobenzyl-mosapride [1]. This PK profile, characterized by rapid absorption and a short half-life, is distinct from some other prokinetics and should inform dosing regimens and experimental timelines.

Pharmacokinetics ADME CYP3A4 Metabolism

Solid-State Properties: Defined Crystal Form and Stability for Research Formulations

Mosapride citrate dihydrate is a well-defined solid-state entity (dihydrate form) with specific physicochemical properties that are crucial for research formulation development and analytical method validation. It is a white to yellowish-white crystalline powder with a melting point range of 112-114°C . It is freely soluble in N,N-dimethylformamide and acetic acid, but practically insoluble in water [1]. This solubility profile is a key consideration for preparing dosing solutions or suspensions. The compound's status as a dihydrate also dictates specific storage conditions (2-8°C) and is a critical quality attribute that must be controlled and monitored via established analytical methods like HPLC [2].

Solid-State Chemistry Preformulation Analytical Chemistry

Optimal Research and Industrial Applications for Mosapride Citrate Dihydrate Based on Quantified Evidence


Cardiac Safety Pharmacology Studies

Due to its quantified lack of QT prolongation at supratherapeutic doses [1], mosapride citrate dihydrate serves as an ideal tool compound for investigating GI motility pathways without the confounding cardiotoxicity associated with other prokinetics like cisapride. It can be used as a 'clean' 5-HT₄ agonist control in hERG channel and QT interval assays [2].

Targeted Upper GI Motility Research

Its demonstrated functional selectivity for the upper GI tract [3] makes it the agent of choice for in vivo and in vitro models focusing on gastric emptying, antral motility, and conditions like gastroparesis or functional dyspepsia, where colonic effects are undesirable.

Analytical Method Development & Quality Control

The well-defined solid-state properties (melting point, crystal form) and solubility profile of mosapride citrate dihydrate are essential for developing robust HPLC methods for purity assessment, related-substance determination, and content uniformity testing in bulk drugs and pharmaceutical formulations [4].

CYP3A4-Mediated Drug-Drug Interaction (DDI) Studies

Given that mosapride is primarily metabolized by CYP3A4 , it is a valuable probe substrate for investigating potential pharmacokinetic interactions with CYP3A4 inhibitors or inducers in both preclinical models and clinical research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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